2-(N-ethylacetamido)-5-methylbenzoic acid
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Overview
Description
2-(N-ethylacetamido)-5-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a carboxylic acid group, a methyl group, and an N-ethylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-ethylacetamido)-5-methylbenzoic acid can be achieved through several methods. One common approach involves the acylation of 5-methylbenzoic acid with N-ethylacetamide in the presence of a suitable catalyst. The reaction typically requires an acid chloride or anhydride as the acylating agent and a base such as pyridine or triethylamine to neutralize the generated acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(N-ethylacetamido)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 2-(N-ethylacetamido)-5-carboxybenzoic acid.
Reduction: 2-(N-ethylacetamido)-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(N-ethylacetamido)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 2-(N-ethylacetamido)-5-methylbenzoic acid involves its interaction with specific molecular targets. The N-ethylacetamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The carboxylic acid group can participate in acid-base interactions, affecting the compound’s solubility and reactivity. The aromatic ring can engage in π-π interactions with other aromatic systems, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(N-ethylacetamido)-5-methylbenzoic acid can be compared with other similar compounds, such as:
2-(N-ethylacetamido)-5-methylbenzyl alcohol: This compound has a similar structure but with an alcohol group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
3-(N-ethylacetamido)-2-methylpropanoic acid: This compound has a different substitution pattern on the aromatic ring, resulting in distinct chemical behavior and applications.
2-(2-(3-(N-ethylacetamido)phenyl)-1,3-dioxolan-2-yl)acetic acid: This compound features a dioxolane ring, which imparts unique chemical and physical properties compared to this compound.
Properties
IUPAC Name |
2-[acetyl(ethyl)amino]-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-13(9(3)14)11-6-5-8(2)7-10(11)12(15)16/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKAIGHQPZGXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)C)C(=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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